

A Comprehensive Technical Guide to 2-(4-methylthiazol-5-yl)ethyl butyrate

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Compound of Interest

Compound Name: 2-(4-Methylthiazol-5-yl)ethyl
butyrate

Cat. No.: B1662098

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Abstract: This technical guide provides an in-depth analysis of **2-(4-methylthiazol-5-yl)ethyl butyrate** (CAS No. 94159-31-6), a heterocyclic ester of significant interest in the flavor, fragrance, and chemical synthesis sectors. This document delineates its chemical structure, nomenclature, and physicochemical properties, grounded in authoritative data sources. A proposed laboratory-scale synthesis protocol based on established esterification principles is detailed, offering practical insights for research and development professionals. Furthermore, the guide explores the compound's current applications, particularly its role as a flavoring agent, and outlines essential safety, handling, and storage protocols. This paper is intended for researchers, chemists, and drug development professionals seeking a comprehensive technical resource on this versatile compound.

Chemical Identity and Nomenclature

2-(4-methylthiazol-5-yl)ethyl butyrate is an organic compound characterized by a butyrate ester linked to a 4-methylthiazole ring via an ethyl bridge.^{[1][2]} This unique structure, combining a fatty acid ester with a sulfur- and nitrogen-containing heteroaromatic ring, is central to its distinct properties and applications.^{[2][3]}

Chemical Structure

The molecular structure consists of a thiazole ring substituted at position 4 with a methyl group and at position 5 with a 2-(butyryloxy)ethyl group.

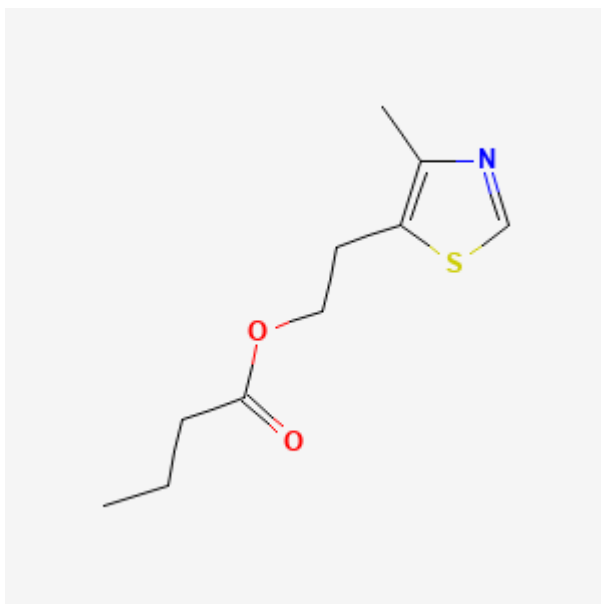


Figure 1. 2D Chemical Structure of **2-(4-methylthiazol-5-yl)ethyl butyrate**.

Synonyms and Identifiers

The compound is known by several synonyms across commercial and scientific literature. Proper identification is crucial for accurate sourcing and regulatory compliance.

Table 1: Nomenclature and Key Identifiers

Identifier Type	Value	Reference(s)
IUPAC Name	2-(4-methyl-1,3-thiazol-5-yl)ethyl butanoate	[1] [4] [5]
CAS Number	94159-31-6	[1] [3] [6] [7]
Molecular Formula	C ₁₀ H ₁₅ NO ₂ S	[3] [4] [6] [7]
Molecular Weight	213.30 g/mol	[1] [3] [4]
PubChem CID	3023838	[1] [3]
EC Number	303-209-8	[1] [7]
FEMA Number	4277	[1]
InChIKey	GDRZNYCKSKHESZ- UHFFFAOYSA-N	[1] [4] [7]
Canonical SMILES	<chem>CCCC(=O)OCCC1=C(N=CS1)C</chem>	[1] [4] [5]

| Common Synonyms| Butyric acid 2-(4-methyl-5-thiazolyl)ethyl ester; 5-(2-Butyryloxyethyl)-4-methylthiazole; Surfurool butyrate; Sulfuryl butyrate [[1](#)][\[3\]](#)[\[4\]](#) |

Physicochemical Properties

The physical and chemical characteristics of **2-(4-methylthiazol-5-yl)ethyl butyrate** dictate its behavior in various matrices and its suitability for specific applications. It is typically supplied as a colorless to pale yellow liquid.[\[3\]](#)[\[7\]](#)

Table 2: Summary of Physicochemical Data

Property	Value	Reference(s)
Appearance	White to almost white or colorless to yellow clear liquid	[3][7]
Density	1.11 - 1.118 g/cm ³	[3][4][7]
Boiling Point	136 °C at 4 mmHg; 307-308 °C at 760 mmHg	[3][7][8]
Flash Point	139.5 °C (283 °F)	[7][8]
Refractive Index	1.4980 to 1.5020 (at 20 °C)	[3][7][8]
Solubility	Soluble in ethanol and non-polar solvents; insoluble in water	[5][7][8]
Vapor Pressure	0.000743 - 0.001 mmHg at 25 °C (estimated)	[8][9]
XLogP3	2.2 - 2.34	[1][7]

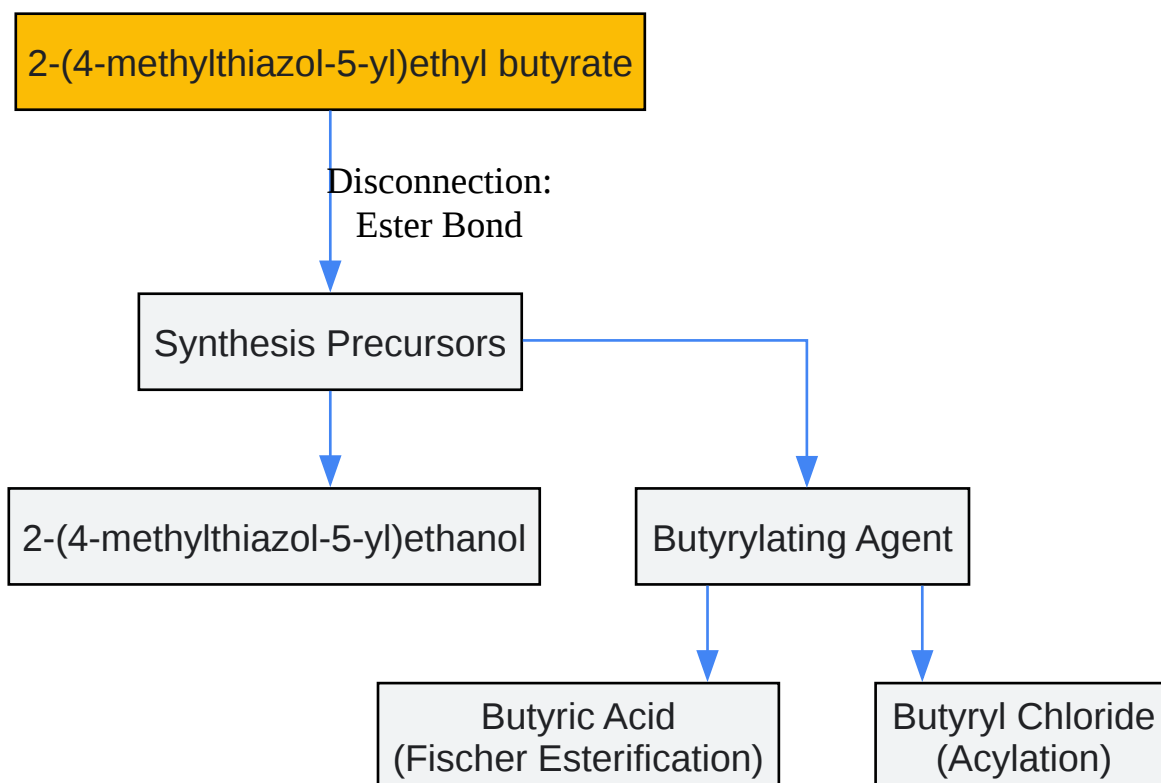
| Topological Polar Surface Area | 67.4 Å² [1] |

Synthesis and Characterization

While specific proprietary manufacturing processes may vary, the synthesis of **2-(4-methylthiazol-5-yl)ethyl butyrate** is fundamentally achieved through esterification. This involves the reaction of 2-(4-methylthiazol-5-yl)ethanol with a butyrylating agent.

Retrosynthetic Workflow

The logical approach to synthesizing the target ester is to form the ester bond as the final key step. This disconnection reveals the two primary precursors: the alcohol moiety, 2-(4-methylthiazol-5-yl)ethanol, and a source of the butyryl group, such as butyric acid or its more reactive derivative, butyryl chloride.



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Caption: Retrosynthetic analysis of the target compound.

Proposed Synthesis Protocol: Acylation Route

The use of butyryl chloride is often preferred in a laboratory setting over Fischer esterification due to its higher reactivity, which allows for milder reaction conditions and often leads to higher yields without the need to remove water.

Objective: To synthesize **2-(4-methylthiazol-5-yl)ethyl butyrate** via acylation of 2-(4-methylthiazol-5-yl)ethanol with butyryl chloride.

Materials:

- 2-(4-methylthiazol-5-yl)ethanol
- Butyryl chloride
- Anhydrous dichloromethane (DCM) or similar aprotic solvent

- Triethylamine (TEA) or pyridine (as a base)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Methodology:

- **Reaction Setup:** To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(4-methylthiazol-5-yl)ethanol (1.0 eq) and anhydrous DCM. Cool the mixture to 0 °C in an ice bath.
 - **Rationale:** An inert atmosphere and anhydrous conditions are crucial as butyryl chloride is highly reactive with water. Cooling the reaction mitigates the exothermic nature of the acylation.
- **Base Addition:** Add triethylamine (1.1-1.2 eq) to the solution. TEA acts as a base to neutralize the HCl byproduct generated during the reaction, preventing potential side reactions.
- **Acylating Agent Addition:** Add butyryl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
 - **Rationale:** Dropwise addition ensures controlled reaction temperature and prevents a rapid, uncontrolled exotherm.
- **Reaction Progression:** After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting alcohol.
- **Workup and Quenching:** Quench the reaction by slowly adding saturated NaHCO_3 solution to neutralize any remaining acid. Transfer the mixture to a separatory funnel.
- **Extraction:** Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO_3 solution, and finally brine.

- Rationale: The washes remove the triethylamine hydrochloride salt, excess base, and any water-soluble impurities.
- Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
- Purification: Purify the crude ester via vacuum distillation or flash column chromatography on silica gel to obtain the final product of high purity.^[3]
 - Rationale: Vacuum distillation is suitable given the compound's high boiling point and prevents thermal degradation.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To confirm the structural integrity and connectivity of protons and carbons.
- Infrared (IR) Spectroscopy: To identify key functional groups, particularly the characteristic ester carbonyl ($\text{C}=\text{O}$) stretch.
- Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

Applications and Industrial Relevance

2-(4-methylthiazol-5-yl)ethyl butyrate is a versatile compound with established and potential applications.

Flavor and Fragrance Industry

The primary application of this compound is as a flavoring and fragrance agent.^[3] It is valued for imparting nutty, toasted, and meaty notes to a variety of products.^{[1][8]} The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated it and expressed no safety concern at current intake levels when used as a flavoring agent.^[1] It is listed by the Flavor and Extract Manufacturers Association (FEMA) and is used in food products and beverages to create unique and appealing taste profiles.^{[1][3]}

Chemical Research and Synthesis

As a functionalized heterocyclic compound, it serves as a useful research chemical and an intermediate or building block in organic synthesis.^{[3][6]} The thiazole ring is a common scaffold in medicinal chemistry, suggesting potential, though currently underexplored, applications in the synthesis of more complex, biologically active molecules.^[3]

Safety, Handling, and Storage

Adherence to proper safety protocols is paramount when handling any chemical substance.

Hazard Identification

According to aggregated GHS data provided to the European Chemicals Agency (ECHA), this chemical does not meet the criteria for hazard classification in the majority of notifications.^[1] However, a lack of comprehensive public toxicological data necessitates handling it with the standard care afforded to all laboratory chemicals.

Disclaimer: The following safety recommendations are based on general best practices for handling esters and research chemicals. A substance-specific Safety Data Sheet (SDS) from the supplier should always be consulted first. The SDS for a related compound, ethyl butyrate, indicates potential for skin and eye irritation and flammability.^{[10][11][12]}

Recommended Handling Procedures

- **Personal Protective Equipment (PPE):** Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
- **Ventilation:** Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.^{[10][11]}
- **Spill Management:** In case of a small spill, absorb with an inert material (e.g., sand or vermiculite) and place in a sealed container for disposal.^[12]
- **First Aid:**
 - **Eyes:** Immediately flush with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.^{[10][12]}

- Skin: Remove contaminated clothing and wash the affected area with soap and water.[10][12]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

Storage and Stability

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[3][11] Keep away from strong oxidizing agents, acids, and bases.[10] Supplier information suggests storage at room temperature is acceptable.[3]

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